A Comprehensive Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride
A Comprehensive Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of key reagents is paramount. This guide provides an in-depth overview of 4,6-Diaminoresorcinol dihydrochloride, a crucial monomer in the synthesis of high-performance polymers.
Core Chemical and Physical Properties
4,6-Diaminoresorcinol dihydrochloride is a symmetrical dihydroxybenzene and phenylenediamine, typically available as a more stable dihydrochloride salt.[1] It presents as a white to off-white or grey-brown crystalline solid.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 4,6-Diaminoresorcinol dihydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [2][5][6] |
| Molecular Weight | 213.06 g/mol | [2][5][6] |
| Melting Point | 254 °C (decomposes) | [6][7][8][9] |
| Boiling Point | 430.1°C at 760 mmHg | [8] |
| Flash Point | 213.9°C | [8] |
| Appearance | White to off-white powder, Grey or purple solid, Grey-brown crystalline solid | [2][3][4] |
| Purity | ≥97%, Min. 98 Area-%, 99.5% min | [3][5][6] |
| Solubility | Soluble in water | [1][5] |
| Storage Temperature | 2-8°C | [6] |
| Topological Polar Surface Area | 92.5 Ų | [2] |
Spectroscopic Data
While detailed spectra are often proprietary, spectroscopic analysis is crucial for structure confirmation. Available data indicates the following:
-
Infrared (IR) Spectrum: Conforms to the expected structure.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and other spectral data are available through specialized chemical databases.[10]
Safety and Handling
4,6-Diaminoresorcinol dihydrochloride is associated with several hazard classifications. It is crucial to handle this chemical with appropriate safety precautions.
Hazard Statements:
Precautionary Measures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12][13][14]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11][12][13]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[13][14]
-
Use only outdoors or in a well-ventilated area.[14]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[13][14]
-
Store locked up.[12]
In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam as extinguishing media.[13][14]
Experimental Protocols: Synthesis Methodologies
Several methods for the synthesis of 4,6-Diaminoresorcinol dihydrochloride have been documented. Below are detailed protocols for common approaches.
One-Pot Synthesis from Resorcinol
This method involves the direct conversion of resorcinol to the target compound in a single reaction vessel.
Materials:
-
Resorcinol
-
Acetic acid
-
Methanesulfonic acid
-
Hydroxylamine hydrochloride
-
6 mol/L Hydrochloric acid
-
Ethanol
Procedure:
-
Add resorcinol (5.50 g) and acetic acid (6.00 g) to a 100 mL three-necked flask.[7]
-
Add methanesulfonic acid (13 mL, 0.2 mol) and stir until complete dissolution.[7]
-
Heat the reaction system to 100 °C.[7]
-
Slowly add hydroxylamine hydrochloride (7.00 g) and continue the reaction at 100 °C for 4 hours.[7]
-
After the reaction is complete, add 6 mol/L hydrochloric acid (40 mL) to the system and continue stirring.[7]
-
Cool the reaction mixture at 100 °C for 2 hours to allow for crystal precipitation.[7]
-
Collect the crystals by filtration.[7]
-
Wash the collected crystals sequentially with hydrochloric acid and ethanol.[7]
-
Dry the final product under a vacuum.[7]
Synthesis via Catalytic Hydrogenation
This process utilizes a catalytic hydrogenation step to produce 4,6-Diaminoresorcinol dihydrochloride.
Materials:
-
1,3-dibenzyloxy-4,6-dinitrobenzene
-
Noble metal catalyst (e.g., palladium on carbon)
-
Dilute aqueous hydrochloric acid
-
Organic solvent (immiscible with dilute HCl, e.g., toluene)
-
Hydrogen gas
Procedure:
-
Prepare a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent.[15]
-
Introduce a suspension of the noble metal catalyst in the aqueous phase into a hydrogenation autoclave under hydrogen pressure.[15]
-
Pump a solution or suspension of 1,3-dibenzyloxy-4,6-dinitrobenzene in the organic solvent into the autoclave.[15]
-
Conduct the catalytic hydrogenation at a pressure between 1 and 200 bar and a temperature between 0 and 200 °C.[15]
-
Upon completion of the reaction, precipitate the 4,6-diamino-resorcinol dihydrochloride by adding concentrated hydrochloric acid.[15]
-
Cool the resulting suspension and isolate the product by filtration.[15]
-
Dry the product in a vacuum.[15]
Visualized Workflows and Applications
Synthesis Workflow: One-Pot Method from Resorcinol
Caption: A flowchart illustrating the one-pot synthesis of 4,6-Diaminoresorcinol dihydrochloride from resorcinol.
Applications in Polymer Chemistry
The primary application of 4,6-Diaminoresorcinol dihydrochloride is as a monomer for the synthesis of high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO).[1][6][7] PBO is known for its exceptional thermal stability and tensile strength.[1]
Caption: The role of 4,6-Diaminoresorcinol dihydrochloride as a key monomer in the synthesis of PBO polymer.
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. 4,6-Diaminoresorcinol Dihydrochloride | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cn.haihangindustry.com [cn.haihangindustry.com]
- 4. 4,6-Diaminoresorcinol dihydrochloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4,6-Diaminoresorcinol dihydrochloride | CymitQuimica [cymitquimica.com]
- 6. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 7. 4,6-Diaminoresorcinol dihydrochloride | 16523-31-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Sigma Aldrich 4,6-Diaminoresorcinol dihydrochloride 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. 4,6-Diaminoresorcinol dihydrochloride(16523-31-2) 1H NMR spectrum [chemicalbook.com]
- 11. fishersci.ie [fishersci.ie]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ca [fishersci.ca]
- 15. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
